molecular formula C13H12FN3O2 B3077421 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1048032-44-5

4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

Cat. No.: B3077421
CAS No.: 1048032-44-5
M. Wt: 261.25 g/mol
InChI Key: HGUJPIVNFSBYCA-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group attached to an imidazo[4,5-c]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves multi-step organic reactions. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction parameters and reduce production time.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: In biological research, 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid is used to study biological pathways and interactions. Its fluorophenyl group can be utilized in fluorescence imaging techniques to track cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group enhances binding affinity to receptors, leading to modulation of biological processes. The imidazo[4,5-c]pyridine core plays a crucial role in the compound's activity, influencing its pharmacokinetic and pharmacodynamic properties.

Comparison with Similar Compounds

  • 4-(3-Fluorophenyl)carbamoyl)phenylboronic acid

  • 4-(3-Fluorophenyl)acetone

  • Phosphine, tris(4-fluorophenyl)-

Uniqueness: 4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid stands out due to its unique imidazo[4,5-c]pyridine structure, which is not commonly found in other compounds. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

4-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2/c14-8-3-1-2-7(4-8)11-12-9(15-6-16-12)5-10(17-11)13(18)19/h1-4,6,10-11,17H,5H2,(H,15,16)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUJPIVNFSBYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(C2=C1NC=N2)C3=CC(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 3
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 4
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 5
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid
Reactant of Route 6
4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid

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